17(18)-EpETE, or 17(18)-epoxy-5,8,11,14-eicosatetraenoic acid, is a bioactive lipid compound derived from arachidonic acid. It is classified as an epoxide fatty acid and is known for its involvement in various physiological processes, including inflammation and cellular signaling. The compound is primarily sourced from biological membranes, particularly in the context of oxidative stress and enzymatic reactions.
The synthesis of 17(18)-EpETE can be achieved through several methods:
The enzymatic pathway typically involves the oxidation of arachidonic acid by lipoxygenase enzymes, which introduces an epoxide group at the 17 and 18 positions of the fatty acid chain. This process is sensitive to various factors including substrate concentration, enzyme specificity, and environmental conditions.
The molecular structure of 17(18)-EpETE consists of a long hydrocarbon chain with four double bonds and an epoxide functional group. The presence of the epoxide group significantly alters its reactivity compared to non-epoxidized fatty acids.
17(18)-EpETE participates in several chemical reactions due to its reactive epoxide group:
The reactivity of 17(18)-EpETE is influenced by factors such as pH, temperature, and the presence of catalysts or enzymes that can facilitate these transformations.
The mechanism by which 17(18)-EpETE exerts its biological effects involves several pathways:
Studies have shown that 17(18)-EpETE can activate pathways related to cell survival and inflammatory responses, highlighting its role in pathophysiological conditions like cardiovascular diseases.
Physical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized 17(18)-EpETE.
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is an epoxy fatty acid metabolite derived from the ω3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). This lipid mediator belongs to the epoxygenated metabolites of EPA (EEQs), characterized by an epoxide group bridging carbons 17 and 18. Emerging as a potent bioactive compound, 17(18)-EpETE exhibits significant anti-allergic and anti-inflammatory properties, positioning it as a crucial modulator in inflammatory pathways and immune responses. Its generation occurs endogenously through cytochrome P450 (CYP)-mediated epoxidation of EPA and exogenously via specific bacterial enzymatic processes. The stereochemical configuration of the epoxide ring critically determines its biological activity, with the 17(S),18(R) enantiomer demonstrating potent anti-inflammatory effects, unlike its 17(R),18(S) counterpart. Research highlights its therapeutic potential in inflammatory and allergic conditions, including contact hypersensitivity, food allergy, and dermatitis, primarily through mechanisms involving neutrophil suppression and mast cell stabilization [1] [4] [5].
Table 1: Fundamental Characteristics of 17(18)-EpETE
Property | Detail |
---|---|
Systematic Name | (5Z,8Z,11Z,14Z)-16-(3-Ethyl-2-oxiranyl)-5,8,11,14-hexadecatetraenoic acid |
Synonyms | 17,18-EEQ; 17,18-EpETE; 17,18-Epoxyeicosatetraenoic acid |
Molecular Formula | C₂₀H₃₀O₃ |
Molecular Weight | 318.5 g/mol |
CAS Registry Number | 131339-23-6 |
Primary Biological Role | Anti-inflammatory and anti-allergic lipid mediator |
17(18)-EpETE possesses a 20-carbon chain structure featuring four cis double bonds at positions 5–6, 8–9, 11–12, and 14–15, and a highly reactive epoxide ring between carbons 17 and 18. This epoxide group introduces a chiral center, resulting in two enantiomeric forms: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. The spatial orientation of oxygen atoms within the epoxide ring critically influences the molecule's biological activity. Research demonstrates that the 17(S),18(R) enantiomer exhibits potent anti-inflammatory and anti-allergic effects, while the 17(R),18(S) enantiomer is largely inactive in these pathways. This stereospecificity arises from differential interactions with cellular receptors, particularly G protein-coupled receptor 40 (GPR40). The 17(S),18(R) configuration enables optimal binding to GPR40, triggering downstream signaling cascades that suppress neutrophil activation. In contrast, the 17(R),18(S) enantiomer shows preferential activity in vascular smooth muscle relaxation, highlighting how epoxide chirality dictates functional specificity [1] [3] [7].
In mammals, 17(18)-EpETE is primarily synthesized through the CYP epoxygenase pathway. EPA (C20:5 ω3) serves as the direct precursor, undergoing regio- and stereoselective epoxidation catalyzed by cytochrome P450 enzymes, predominantly the CYP2C and CYP2J subfamilies. This enzymatic conversion involves the insertion of a single oxygen atom from molecular oxygen (O₂) across the double bond at carbon 17–18 of EPA, forming the epoxide bridge. Human CYP enzymes typically produce a racemic mixture of 17(18)-EpETE enantiomers [17(S),18(R) and 17(R),18(S)], limiting the yield of the bioactive 17(S),18(R) form. The expression and activity of specific CYP isoforms are tissue-dependent, with significant generation observed in the intestinal epithelium, liver, and vascular endothelium. Dietary ω3 PUFAs, particularly α-linolenic acid (ALA) from sources like linseed oil, are metabolized to EPA through elongation and desaturation, subsequently increasing the substrate pool for 17(18)-EpETE synthesis. Lipidomic analyses confirm elevated 17(18)-EpETE levels in the gut of mice fed ALA-rich diets, correlating with protection against allergic inflammation [1] [2] [5].
Bacterial cytochrome P450 enzymes offer a stereoselective alternative for 17(18)-EpETE production. CYP BM-3 (P450 BM-3) from Bacillus megaterium catalyzes the epoxidation of EPA with remarkable enantioselectivity, yielding >99% enantiomeric excess of the bioactive 17(S),18(R)-EpETE. This bacterial enzyme functions as a fusion protein comprising CYP and NADPH-P450 reductase domains, enabling efficient electron transfer and catalytic turnover without requiring mammalian redox partners. The regioselectivity of CYP BM-3 favors ω3-terminal epoxidation (C17–18) over other potential sites (e.g., C14–15). This specificity, combined with high catalytic efficiency (kₘ ≈ 10–20 µM), positions bacterial enzymatic synthesis as a promising strategy for scalable production of therapeutically relevant 17(S),18(R)-EpETE. The bacterial system circumvents the racemic limitations of mammalian CYP epoxidation, providing a biologically active enantiomer that effectively suppresses contact hypersensitivity and neutrophil migration in vivo [1].
Table 2: Biosynthetic Pathways of 17(18)-EpETE
Pathway | Enzyme Source | Substrate | Product Stereochemistry | Key Features |
---|---|---|---|---|
Mammalian CYP Epoxidation | CYP2C, CYP2J subfamilies | EPA | Racemic mixture [17(S),18(R) and 17(R),18(S)] | Tissue-specific expression (intestine, liver); dependent on NADPH-cytochrome P450 reductase |
Bacterial Epoxidation | CYP BM-3 (B. megaterium) | EPA | >99% 17(S),18(R)-EpETE | Fusion enzyme with integrated reductase domain; high regioselectivity and enantioselectivity |
Within the lipid mediator network, 17(18)-EpETE functions as a specialized pro-resolving mediator (SPM) that actively terminates inflammatory processes. It is part of a broader class of ω3 PUFA-derived mediators, including resolvins (E-series from EPA), protectins, and maresins (D-series from DHA). Unlike classical eicosanoids derived from arachidonic acid (e.g., prostaglandins, leukotrienes), which often drive pro-inflammatory responses, 17(18)-EpETE exerts counter-regulatory effects by inhibiting neutrophil chemotaxis, pseudopod formation, and transendothelial migration. Its generation is upregulated during the resolution phase of inflammation, particularly in mucosal tissues like the gastrointestinal tract and skin. Lipidomic profiling reveals that 17(18)-EpETE is a major EPA metabolite in the intestinal lamina propria, where it dampens mast cell degranulation and prevents allergic diarrhea without affecting IgE production. This positions 17(18)-EpETE within a metabolic axis where dietary ω3 PUFAs (ALA/EPA) → CYP-derived epoxides → GPR40 signaling collectively promote inflammatory homeostasis. Its actions complement other SPMs by targeting distinct cell types (neutrophils, mast cells) through specific receptors, highlighting the complexity of lipid mediator networks in immune regulation [2] [4] [5].
Table 3: Functional Relationships of 17(18)-EpETE in Lipid Mediator Networks
Role | Mechanism of Action | Biological Outcome | Interaction with Other Mediators |
---|---|---|---|
Neutrophil Suppression | Binds GPR40 → inhibits Rac GTPase → suppresses pseudopod formation | Reduced neutrophil infiltration into inflamed skin; amelioration of contact hypersensitivity | Synergizes with resolvins (e.g., RvE1) in resolving inflammation |
Mast Cell Stabilization | Inhibits IgE-independent degranulation | Prevention of allergic diarrhea in food allergy models | Counteracts LTB₄ (neutrophil chemoattractant) |
Epithelial Protection | Enhances barrier function through undefined receptors | Reduced vascular leakage in dermatitis | Opposes CRTH2-mediated PGD₂ effects on inflammation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7